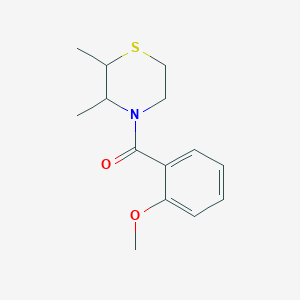![molecular formula C15H21NO2S B7594050 (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibits (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has several biochemical and physiological effects. In cancer cells, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity induces apoptosis, which leads to the death of cancer cells. In diabetic animal models, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity improves insulin sensitivity, which leads to better glucose uptake by the cells. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity also reduces the release of inflammatory cytokines, which has implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potency and specificity for (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibition. The compound is also readily available and relatively easy to synthesize. The limitations of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity tests are necessary before using the compound in in vivo experiments.
Orientations Futures
The future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in scientific research include its use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. The compound can also be used to study the role of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in various cellular processes and to identify new targets for drug development. Further studies are necessary to determine the optimal dose and duration of treatment with (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone and to investigate its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone involves the reaction of 4-(Methoxymethyl)benzoyl chloride with 2,3-Dimethylthiomorpholine in the presence of a base such as triethylamine. The reaction proceeds at room temperature, and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been extensively used in scientific research as a potent inhibitor of protein kinase C ((2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone) family. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has significant implications for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-6-4-13(5-7-14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNKIGZMPYTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=C(C=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

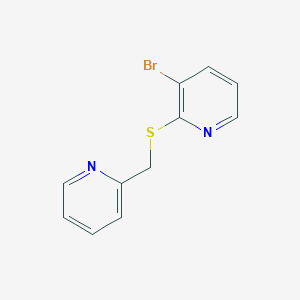
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
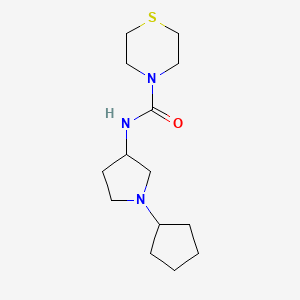
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
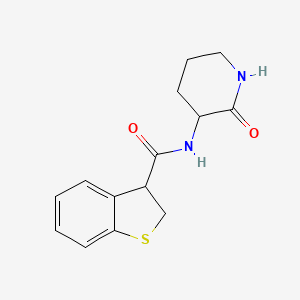
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
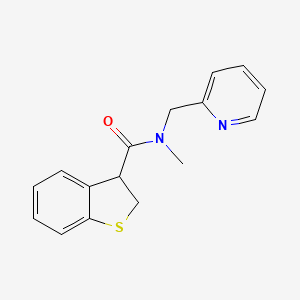
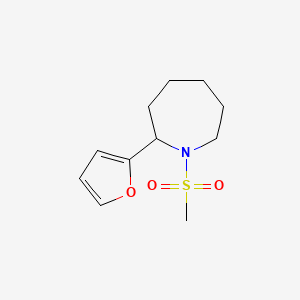

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
